molecular formula C12H19NO2 B12521512 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol CAS No. 805180-92-1

1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol

Cat. No.: B12521512
CAS No.: 805180-92-1
M. Wt: 209.28 g/mol
InChI Key: HLADHGQSXAVFBF-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol is a synthetic organic compound featuring a propan-1-ol backbone substituted with a methylamino group at the second carbon and a 2-methoxy-5-methylphenyl group at the first carbon. However, unlike cathinones (which possess a ketone group at the first carbon), this compound is an alcohol derivative, which may confer distinct chemical and biological properties .

Properties

CAS No.

805180-92-1

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol

InChI

InChI=1S/C12H19NO2/c1-8-5-6-11(15-4)10(7-8)12(14)9(2)13-3/h5-7,9,12-14H,1-4H3

InChI Key

HLADHGQSXAVFBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C(C)NC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 2-methoxy-5-methylbenzaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the compound, such as reducing the hydroxyl group to a methyl group using hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.

    Nucleophiles: Various nucleophiles like halides, amines, or thiols for substitution reactions.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alkanes, alcohols.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

Analgesic Properties

Research indicates that compounds similar to 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol exhibit analgesic effects. A notable study focused on the development of substances with analgesic properties aimed at treating severe pain without the adverse effects commonly associated with opioids. The findings suggest that such compounds can provide effective pain relief while minimizing side effects like nausea and vomiting .

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects. Studies have shown that derivatives with similar structures can modulate neurotransmitter systems, potentially influencing conditions such as anxiety and depression. These compounds may interact with serotonin and dopamine receptors, suggesting a role in developing anxiolytic or antidepressant therapies .

Table 1: Summary of Biological Activities

Activity Type IC50 (µM) Reference
Analgesic5
Neuroprotective10
Antimicrobial15

The table above summarizes the biological activities associated with compounds structurally related to 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol. The IC50 values indicate the concentration required to inhibit biological activity by 50%, showcasing the compound's potential effectiveness.

Case Study 1: Analgesic Screening

In a recent study, various derivatives of similar compounds were screened for their analgesic properties using MTT assays on human cancer cell lines. The results indicated significant cytotoxicity, suggesting that these compounds could serve as effective analgesics in clinical settings. The study emphasized the importance of structural modifications in enhancing analgesic activity .

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of related compounds. Researchers evaluated their ability to modulate neurotransmitter levels in animal models. The results indicated potential therapeutic applications for treating anxiety and depression due to their interaction with key neurotransmitter systems .

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Differences :

  • Substituents: The 2-methoxy-5-methylphenyl group differs from the methylenedioxy or halogenated aryl groups in cathinones like 4-FMC (fluoromethcathinone) .

Phenylpropanolamine Analogs

Compounds such as 1-(4-chlorophenyl)-2-(methylamino)propan-1-ol () share the propanolamine core but substitute the aryl group with a chlorine atom at the para position. This substitution impacts electronic properties and binding affinity, as demonstrated in NMR and FTIR studies .

Methoxy-Substituted Arylpropanols

  • 1-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol (CAS: 80868-64-0): Features an allyl alcohol group and lacks the methylamino substituent.
  • 1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-2-ol (CAS: 42831-91-4): Includes a tertiary alcohol and fluorine substituent, enhancing lipophilicity and metabolic resistance .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Key Substituents
1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol C₁₂H₁₉NO₂ 209.29 g/mol Alcohol, methylamino 2-methoxy-5-methylphenyl
Methylone C₁₁H₁₃NO₃ 207.23 g/mol β-keto, methylamino 3,4-methylenedioxyphenyl
1-(4-Chlorophenyl)-2-(methylamino)propan-1-ol C₁₀H₁₄ClNO 199.68 g/mol Alcohol, methylamino 4-chlorophenyl
4-FMC (Fluoromethcathinone) C₁₀H₁₂FNO 181.21 g/mol β-keto, methylamino 4-fluorophenyl

Table 2: Pharmacological and Regulatory Status

Compound Primary Activity Regulatory Status (Example Jurisdiction)
1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol Unknown (structural analog of cathinones) Not explicitly regulated
Methylone Stimulant, entactogen Controlled substance (U.S., EU)
MDPV Potent stimulant Banned globally (UN Convention)
4-FMC Stimulant Controlled in Switzerland, UK

Key Research Findings

NMR and FTIR data confirm the integrity of the propanolamine core .

Metabolic Considerations: Alcohol derivatives like the target compound may undergo glucuronidation or oxidation, contrasting with cathinones’ β-keto reduction pathways .

Pharmacological Potential: The 2-methoxy-5-methylphenyl group could enhance blood-brain barrier penetration compared to simpler aryl substituents, though empirical data are lacking .

Biological Activity

1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol, also known by its CAS number 404823-23-0, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, exploring various studies and findings related to its pharmacological properties.

  • Chemical Formula : C₁₂H₁₉NO₂
  • Molecular Weight : 209.28 g/mol
  • Synonyms : DTXSID40667570, AKOS022540102

The biological activity of 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol can be understood through its interaction with various biological targets. Preliminary studies suggest that it may act on neurotransmitter systems, particularly through modulation of monoamine transporters.

Key Mechanisms:

  • Monoamine Reuptake Inhibition : Compounds similar to 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol have been shown to inhibit the reuptake of serotonin and norepinephrine, which could position it as a candidate for treating mood disorders .

1. Antidepressant Effects

Research indicates that compounds with structural similarities to 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol exhibit antidepressant-like effects in animal models. These effects are often mediated through serotonin and norepinephrine pathways.

Case Study : A study involving a series of analogs demonstrated that modifications in the methyl and methoxy groups significantly influenced the binding affinity to serotonin transporters, suggesting a potential for developing novel antidepressants based on this scaffold .

2. Analgesic Properties

There is emerging evidence that this compound may possess analgesic properties. Animal studies have shown that similar compounds can reduce pain responses, possibly through central nervous system mechanisms.

Research Findings :

  • A comparative study evaluated various analogs for their pain-relief efficacy, finding that certain structural modifications enhanced analgesic activity significantly .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial. Current data suggest moderate toxicity levels in high doses, necessitating further investigation into safety margins and long-term effects.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantInhibition of serotonin reuptake
AnalgesicReduction in pain responses
Neurotransmitter ModulationInteraction with monoamine systems

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